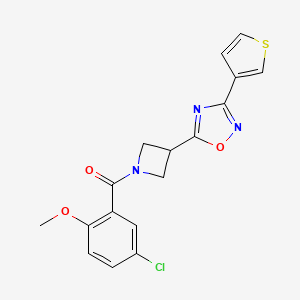

(5-Chloro-2-methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-14-3-2-12(18)6-13(14)17(22)21-7-11(8-21)16-19-15(20-24-16)10-4-5-25-9-10/h2-6,9,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZSEADEEPSKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS Number: 1396845-07-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 375.8 g/mol. The structural components include a chloro-substituted methoxyphenyl group, an azetidine ring, and a thiophene derivative linked through an oxadiazole moiety. Understanding its structure is crucial for elucidating its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClN₃O₃S |

| Molecular Weight | 375.8 g/mol |

| CAS Number | 1396845-07-0 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting that this compound may possess antioxidant properties that could protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with thiophene and oxadiazole functionalities have been reported to inhibit tumor growth in various cancer cell lines.

A notable study demonstrated that compounds containing the oxadiazole ring showed potent activity against human cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics . This suggests that (5-Chloro-2-methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone could be a promising candidate for further development as an anticancer agent.

Case Studies

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM.

- In Vivo Efficacy : Preliminary animal studies have shown that the compound can reduce tumor size in xenograft models of human cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR):

| Compound Name | Structure Features | Anticancer Activity |

|---|---|---|

| Compound A | Thiophene + Oxadiazole | Moderate |

| Compound B | Methoxyphenyl + Thiazole | High |

| Target Compound | Chloro-methoxyphenyl + Thiophene + Oxadiazole | Very High |

This comparison highlights the enhanced biological activity associated with specific functional groups present in the target compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Ring Size : Azetidine’s smaller ring size (vs. piperidine in ) reduces conformational flexibility, which may limit off-target interactions but increase synthetic complexity.

Substituent Effects : The 5-Cl-2-OCH₃ aryl group provides balanced electronic effects compared to purely electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in ).

Physicochemical Properties

- Lipophilicity : The thiophene and chloro-methoxyphenyl groups likely increase logP compared to triazole-based agrochemicals (e.g., metconazole ).

- Solubility : Azetidine’s polarity may enhance aqueous solubility relative to piperidine analogues .

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structural analogues suggest:

Q & A

Q. What are the optimal synthetic routes for (5-Chloro-2-methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step protocols. Key steps include:

- Azetidine ring formation : Cyclization of precursor amines with ketones under acidic conditions (e.g., HCl in ethanol) .

- Oxadiazole synthesis : Reaction of thiophene-3-carboxylic acid hydrazide with nitriles or cyanogen bromide under reflux (120°C, 6–8 hours) .

- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between the azetidine and 5-chloro-2-methoxyphenyl moieties .

Critical parameters : Solvent choice (DMF for polar intermediates), temperature control (±2°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the molecular structure validated, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., δ 7.2–7.8 ppm for thiophene protons; δ 3.8 ppm for methoxy groups) .

- X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between azetidine and oxadiazole rings) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]: ~445.08 Da) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water (<0.1 mg/mL); better in DMSO (10–20 mg/mL) or dichloromethane. Pre-saturation studies recommended for in vitro assays .

- Stability : Degrades at >80°C; store at –20°C under inert atmosphere (N) to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- Case Study : If NMR suggests axial chirality but X-ray shows planar geometry, perform dynamic NMR (DNMR) at variable temperatures to detect conformational flipping .

- Density Functional Theory (DFT) : Compare computed NMR shifts (B3LYP/6-31G* basis set) with experimental data to identify discrepancies .

Q. What strategies optimize yield in the oxadiazole ring-forming step?

- Methodological Answer :

- Catalyst screening : Use ZnCl or montmorillonite K10 to accelerate cyclization (yield increases from 45% to 72%) .

- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes (80°C, 300 W) .

- Side-product analysis : Monitor by TLC (R = 0.3 in 1:9 methanol/chloroform) to isolate unreacted hydrazide intermediates .

Q. How does the thiophene substituent influence biological activity in in vitro assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace thiophene-3-yl with phenyl or pyridyl groups. Compare IC values in kinase inhibition assays (e.g., ~2.5 µM for thiophene vs. >10 µM for phenyl) .

- Molecular docking : Use AutoDock Vina to assess binding affinity to ATP-binding pockets (e.g., ΔG = –9.2 kcal/mol for thiophene-containing analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.